3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride

Übersicht

Beschreibung

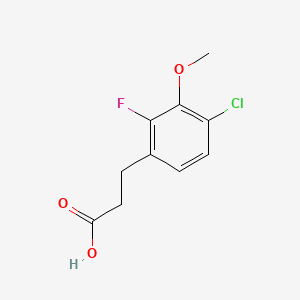

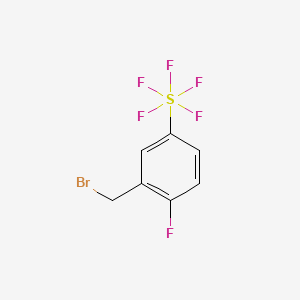

“3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride” is a chemical compound with the CAS number 1018288-96-4 . It has a molecular weight of 290.81 and a molecular formula of C13H19ClO3S .

Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride” is represented by the formula C13H19ClO3S . This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is utilized in various chemical synthesis processes. For instance, it's involved in the synthesis of mono-alkylated products through the tert-butylation of phenol, displaying high selectivity and conversion rates. This process is facilitated by the use of catalysts like Phenyl-amino sulfonic solid acid-MCM-41 complexes, showcasing a substantial conversion rate and preference for mono-alkylated products (Adam & Kueh, 2014). Furthermore, sulfonic acid-functionalized MCM-41 materials demonstrate altered selectivity in various probe reactions, hinting at their potential applications in optimizing and steering chemical synthesis processes (Rác et al., 2007).

Pharmaceutical and Biological Applications

In the pharmaceutical realm, the compound's derivatives exhibit antimicrobial properties. Notably, certain sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl groups have been synthesized and evaluated for their antimicrobial and antifungal activities. Among these, a specific compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).

Material Science

In the field of material science, derivatives of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride are pivotal in crafting advanced materials. For instance, magnesium complexes incorporated by sulfonate phenoxide ligands have been synthesized, displaying efficiency in the ring-opening polymerization of specific compounds, hinting at their potential in creating novel polymeric materials (Chen et al., 2010).

Environmental and Green Chemistry

In environmental and green chemistry, the derivatives of this compound are explored for their potential in sustainable and less harmful chemical processes. For instance, the kinetics of phenol alkylation using sulfonic acid functional ionic liquid catalysts, which involve 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride derivatives, offer insights into more efficient and potentially eco-friendlier catalytic processes (Elavarasan et al., 2011).

Wirkmechanismus

Mode of Action

Based on its chemical structure, it can be inferred that it may undergo electrophilic aromatic substitution . This is a common reaction for compounds with aromatic rings, where an electrophile attacks the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked .

Biochemical Pathways

Given its potential to undergo electrophilic aromatic substitution, it may interact with various biochemical pathways involving aromatic compounds .

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPCJGTUSWPURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)